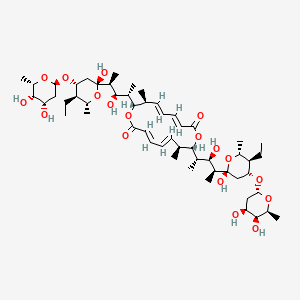
Enalapril sodium
描述
Enalapril sodium: is a pharmaceutical compound that belongs to the class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension and congestive heart failure. This compound is a prodrug, which means it is metabolized in the body to produce its active form, enalaprilat. This compound works by inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving heart function.
准备方法
Synthetic Routes and Reaction Conditions: Enalapril sodium is synthesized from enalapril maleate through an acid-base reaction. The process involves mixing enalapril maleate with a carrier, an alkaline sodium compound (such as sodium hydroxide), and water. This mixture undergoes an acid-base reaction to convert enalapril maleate into the more stable this compound salt. The wet mass is then dried and further processed into tablets.
Industrial Production Methods: The industrial production of this compound involves the same basic steps as the laboratory synthesis but on a larger scale. The process includes the preparation of the powder mixture, incorporation of stearic acid, wetting, extrusion, and spheronization. The final product is a stable pharmaceutical solid composition that can be formulated into tablets.
化学反应分析
Types of Reactions: Enalapril sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: this compound is hydrolyzed in the liver to produce its active form, enalaprilat.
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to high humidity, temperature, or pH changes.
Substitution: The compound can participate in substitution reactions, especially in the presence of strong nucleophiles.
Major Products Formed: The primary product formed from the hydrolysis of this compound is enalaprilat, which is the active metabolite responsible for its pharmacological effects.
科学研究应用
Chemistry: Enalapril sodium is used in various chemical studies to understand its stability, compatibility with other compounds, and degradation pathways. Research often focuses on improving the stability of this compound in different formulations.
Biology: In biological research, this compound is studied for its effects on cellular processes and its role in modulating the renin-angiotensin-aldosterone system. It is also used to investigate the molecular mechanisms underlying hypertension and heart failure.
Medicine: Medically, this compound is extensively used to treat hypertension, heart failure, and asymptomatic left ventricular dysfunction. Clinical trials have demonstrated its efficacy in reducing blood pressure and improving heart function.
Industry: In the pharmaceutical industry, this compound is a key component in the production of antihypertensive medications. Its stability and effectiveness make it a valuable compound for developing new therapeutic agents.
作用机制
Enalapril sodium exerts its effects by inhibiting the angiotensin-converting enzyme. This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting the angiotensin-converting enzyme, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, the reduction in angiotensin II levels results in decreased aldosterone secretion, which helps to reduce sodium and water retention in the body.
相似化合物的比较
Lisinopril: Another angiotensin-converting enzyme inhibitor that is similar to enalapril sodium but does not require metabolic activation.
Ramipril: An angiotensin-converting enzyme inhibitor with a longer duration of action compared to this compound.
Captopril: The first angiotensin-converting enzyme inhibitor developed, known for its shorter half-life and sulfur-containing structure.
Uniqueness: this compound is unique among angiotensin-converting enzyme inhibitors due to its prodrug nature, requiring metabolic activation to enalaprilat
属性
IUPAC Name |
sodium;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5.Na/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);/q;+1/p-1/t14-,16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTHROYWFRGKST-BDURURIASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N2NaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164263 | |
| Record name | Enalapril sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149404-21-7 | |
| Record name | Enalapril sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149404217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enalapril sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENALAPRIL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A7UFL2SI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















